(2S)-2-(carbamoylamino)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(carbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-REOHCLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18409-49-9 |

Source

|

| Record name | (2S)-2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of (2S)-2-(carbamoylamino)propanoic acid

This guide provides a comprehensive technical overview of (2S)-2-(carbamoylamino)propanoic acid, a derivative of the naturally occurring amino acid L-alanine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization.

Introduction and Nomenclature

(2S)-2-(Carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine, is a ureido acid derivative of L-alanine. The carbamoyl group (–CONH₂) attached to the alpha-amino group of alanine modifies its chemical properties, influencing its polarity, hydrogen bonding capacity, and potential biological interactions. The "(2S)" designation specifies the stereochemistry at the alpha-carbon, corresponding to the L-configuration of the parent amino acid.

This compound and its analogs are of interest in medicinal chemistry as potential intermediates in the synthesis of more complex molecules and as subjects of study in enzymology and metabolic pathways.[1][2] N-carbamoyl-α-amino acids are known to be involved in prebiotic peptide formation theories and can serve as substrates for specific enzymes like N-carbamoyl-L-amino-acid hydrolases.[3][4]

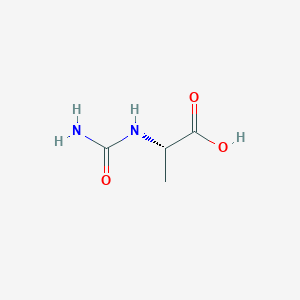

Chemical Structure and Properties

The chemical identity of (2S)-2-(carbamoylamino)propanoic acid is defined by its unique structural features, which dictate its physical and chemical behavior.

Chemical Structure

The structure consists of a propanoic acid backbone with a methyl group and a carbamoylamino group attached to the chiral center at the C2 position.

Caption: 2D Chemical Structure of (2S)-2-(carbamoylamino)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available for the racemic mixture (DL-form) and related compounds like N-carbamoyl-beta-alanine, specific experimental data for the (2S)-enantiomer is limited.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(carbamoylamino)propanoic acid | [5] |

| Synonyms | N-Carbamoyl-L-alanine, L-2-Ureidopropionic acid | [5] |

| Molecular Formula | C₄H₈N₂O₃ | [5] |

| Molecular Weight | 132.12 g/mol | [5] |

| CAS Number | 77340-50-2 (for DL-form) | [5] |

| Melting Point | 166-170 °C (for N-carbamoyl-beta-alanine) | [1] |

| Solubility | Soluble in water | [2] |

| pKa (acidic) | ~4.44 (for N-carbamoyl-beta-alanine) | |

| XLogP3 | -1.0 | [5] |

Synthesis of (2S)-2-(Carbamoylamino)propanoic Acid

The synthesis of (2S)-2-(carbamoylamino)propanoic acid can be achieved through several methods common for the preparation of N-carbamoyl amino acids. A straightforward and widely applicable method involves the reaction of L-alanine with a cyanate salt in a weakly acidic aqueous solution. This method is advantageous as it often proceeds with retention of stereochemistry at the alpha-carbon.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for the preparation of (2S)-2-(carbamoylamino)propanoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-carbamoyl amino acids.

Materials:

-

L-Alanine

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Dissolution of L-Alanine: In a round-bottom flask, dissolve L-alanine (1 equivalent) in a minimum amount of warm deionized water with stirring.

-

Preparation of Cyanate Solution: In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in deionized water.

-

Reaction Initiation: Slowly add the potassium cyanate solution to the L-alanine solution with continuous stirring.

-

pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 5-6 by the dropwise addition of 1 M HCl. The isocyanic acid (HNCO) generated in situ is the reactive species.

-

Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of L-alanine.

-

Crystallization: Upon completion of the reaction, allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water, followed by cold ethanol, to remove any unreacted starting materials and salts.

-

Drying: Dry the purified (2S)-2-(carbamoylamino)propanoic acid in a vacuum oven or a desiccator to a constant weight.

Causality of Experimental Choices:

-

The use of a slight excess of potassium cyanate ensures the complete conversion of L-alanine.

-

Maintaining a weakly acidic pH is crucial; at lower pH, the hydrolysis of cyanate to ammonia and carbon dioxide is favored, while at higher pH, the nucleophilicity of the amino group is reduced.

-

Heating the reaction mixture increases the rate of the carbamoylation reaction.

-

Cooling and crystallization are effective methods for isolating the product, as its solubility decreases at lower temperatures.

Analytical Characterization

The identity and purity of the synthesized (2S)-2-(carbamoylamino)propanoic acid must be confirmed through various analytical techniques.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (in D₂O):

-

δ ~1.4 ppm (doublet, 3H): Methyl protons (CH₃) coupled to the α-proton.

-

δ ~4.1 ppm (quartet, 1H): α-proton (CH) coupled to the methyl protons.

-

The NH and OH protons will likely exchange with D₂O and may not be observed. The carbamoyl NH₂ protons would appear as a broad singlet in a non-deuterated solvent.

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ ~18 ppm: Methyl carbon (CH₃).

-

δ ~53 ppm: α-carbon (CH).

-

δ ~160 ppm: Carbamoyl carbonyl carbon (C=O).

-

δ ~178 ppm: Carboxylic acid carbonyl carbon (C=O).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 133.06, and the [M-H]⁻ ion at m/z 131.05.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The compound can be detected using a UV detector at a low wavelength (around 210 nm).

Biological Relevance and Applications

N-carbamoyl-L-amino acids, including (2S)-2-(carbamoylamino)propanoic acid, are recognized as substrates for a class of enzymes known as N-carbamoyl-L-amino-acid hydrolases (also referred to as L-N-carbamoylases).[4][6] These enzymes catalyze the hydrolysis of the N-carbamoyl group to yield the corresponding L-amino acid, ammonia, and carbon dioxide.

This enzymatic activity is a key component of the "hydantoinase process," an industrially significant biocatalytic method for the production of optically pure L- and D-amino acids. In this process, a racemic 5-monosubstituted hydantoin is converted to an N-carbamoyl-amino acid by a hydantoinase, which is then stereoselectively hydrolyzed by an N-carbamoyl-L-amino-acid hydrolase to produce the desired L-amino acid.

The role of (2S)-2-(carbamoylamino)propanoic acid as a metabolic intermediate and its potential as a building block in the synthesis of peptidomimetics and other pharmacologically active compounds underscores its importance in the fields of biotechnology and drug discovery.[1][2] The modification of the amino group can alter the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.

Caption: Role of (2S)-2-(carbamoylamino)propanoic acid in the enzymatic production of L-Alanine.

Safety and Handling

(2S)-2-(Carbamoylamino)propanoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2S)-2-(Carbamoylamino)propanoic acid is a chemically significant derivative of L-alanine with established roles in biocatalytic processes and potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, properties, a reliable synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of modified amino acids.

References

-

hyuC - N-carbamoyl-L-amino-acid amidohydrolase - Rhizobium meliloti (Ensifer meliloti). UniProtKB. Available at: [Link]

-

Ogawa J, Miyake H, Shimizu S. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. PubMed. Available at: [Link]

-

Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology. Available at: [Link]

-

2-(Carbamoylamino)propanoic acid. PubChem. Available at: [Link]

-

N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. PubMed. Available at: [Link]

-

Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. PubMed. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

-

Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. R Discovery. Available at: [Link]

-

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid. SupraBank. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

A 950 MHz proton [ 1 H]-NMR spectrum of alanine. ResearchGate. Available at: [Link]

-

Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. Available at: [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]

-

N-Acetyl-L-alanine. BMRB. Available at: [Link]

-

13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. Available at: [Link]

-

Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. Available at: [Link]

-

Pharmacological activity of amino acids and prospects for the creation of drugs based on them. Annals of Mechnikov's Institute. Available at: [Link]

-

Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Vaia. Available at: [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. Taylor & Francis Online. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]

- 3. N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. 2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological and Biocatalytic Role of (2S)-2-(Carbamoylamino)propanoic Acid in Pyrimidine Metabolism

Executive Summary

While canonical pyrimidine catabolism is strictly dedicated to the processing of

As a structural mimic of the natural intermediate

Biochemical Context: Pyrimidine Catabolism vs. Biocatalytic Exploitation

In mammalian and standard microbial pyrimidine degradation, the reductive pathway catabolizes uracil and thymine into

However, in aerobic bacteria such as Pseudomonas putida, the pyrimidine degradation enzymes have evolved broad substrate promiscuity to scavenge nitrogen from diverse environmental ureido compounds[3]. This promiscuity is the biochemical engine behind the "Hydantoinase Process" , an industrial enzymatic cascade used to synthesize optically pure L-amino acids.

In this biocatalytic framework, N-carbamoyl-L-alanine acts as the obligate intermediate. Dihydropyrimidinase (DHPase) first hydrates 5-methylhydantoin into N-carbamoyl-L-alanine, which is subsequently cleaved by

Diagram 1: The structural mimicry of N-carbamoyl-L-alanine linking pyrimidine catabolism to the hydantoinase process.

Metalloenzyme Kinetics and Substrate Specificity

The ability of

Causality in Kinetic Behavior

When analyzing the kinetic parameters of purified

N-carbamoyl-L-alanine exhibits a lower

Quantitative Kinetic Profiling

| Substrate | Structural Class | Catalytic Efficiency ( | ||

| Canonical | 3.74 | 4.12 | 1.10 | |

| Canonical | 11.60 | 19.40 | 1.67 | |

| N-carbamoyl-L-alanine | 1.56 | 1.00 | 0.64 | |

| N-carbamoyl-L-serine | 75.10 | 3.78 | 0.05 | |

| N-carbamoyl-DL- | 2.81 | 1.08 | 0.38 | |

| N-carbamoylglycine | 0.68 | 0.09 | 0.13 |

(Data adapted from the characterization of Pseudomonas putida IFO 12996

Experimental Methodologies: Self-Validating Metalloenzyme Protocols

To ensure rigorous scientific integrity, assays measuring the hydrolysis of (2S)-2-(carbamoylamino)propanoic acid must account for the rapid oxidation of active-site sulfhydryl groups and the lability of the binuclear metal center. The following protocol is designed as a self-validating system , incorporating specific chelator and enantiomeric controls to prevent false positives from contaminating amidases.

Protocol: Reconstitution and Stereospecific Hydrolysis Assay

Rationale: EDTA is often too bulky to access deeply buried binuclear metal centers. We utilize 1,10-phenanthroline, a smaller, uncharged, and highly specific transition-metal chelator, to strip the active site without denaturing the protein.

Step 1: Apoenzyme Generation (Negative Control Establishment)

-

Dialyze 1 mg/mL of purified

-ureidopropionase against 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM 1,10-phenanthroline and 1 mM DTT for 12 hours at 4°C. -

Self-Validation Check: Assay a fraction of this apoenzyme with N-carbamoyl-L-alanine. Activity must be

5% of the wild-type. Residual activity indicates incomplete chelation or a non-metalloenzyme contaminant.

Step 2: Metal Reconstitution

-

Remove the chelator by dialyzing the apoenzyme against 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT and 1 mM

(or -

Expert Insight:

frequently yields a higher turnover number (

Step 3: Enzymatic Reaction

-

Prepare a 1 mL reaction mixture containing: 100 mM Tris-HCl (pH 7.4), 50 mM (2S)-2-(carbamoylamino)propanoic acid, and 10 µg of reconstituted enzyme.

-

Stereospecificity Control: Run a parallel reaction using 50 mM (2R)-2-(carbamoylamino)propanoic acid (N-carbamoyl-D-alanine).

-

Purge the headspace with nitrogen gas to prevent sulfhydryl oxidation. Incubate at 30°C for 30 minutes.

Step 4: Quenching and Chiral HPLC Analysis

-

Quench the reaction by adding 100 µL of 10% Trichloroacetic acid (TCA) or by boiling for 5 minutes. Centrifuge at 12,000 x g to remove precipitated protein.

-

Analyze the supernatant via Chiral HPLC (e.g., using a Crownpak CR(+) column) with perchloric acid as the mobile phase.

-

Validation: The (2S)-substrate reaction should yield a stoichiometric amount of L-alanine. The (2R)-control reaction must show zero D-alanine production, confirming the strict L-enantioselectivity of the pyrimidine degradation machinery[1][3].

Diagram 2: Self-validating experimental workflow for metalloenzyme reconstitution and kinetic resolution.

References

-

Title: Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996. Source: European Journal of Biochemistry / PubMed (National Library of Medicine) URL: [Link]

-

Title: Synergies of Chemistry and Biochemistry for the Production of β-Amino Acids. Source: ResearchGate URL: [Link]

-

Title: Microbial transformations of hydantoin-related compounds. Source: Kyoto University Research Information Repository URL: [Link]

Sources

(2S)-2-(carbamoylamino)propanoic acid CAS number and molecular weight

[1]

Chemical Identity & Physicochemical Profile[1][2][3]

N-Carbamoyl-L-alanine is the N-substituted derivative of L-alanine bearing a ureido (carbamoyl) group on the

Core Identifiers

| Parameter | Value |

| IUPAC Name | (2S)-2-(carbamoylamino)propanoic acid |

| Common Name | N-Carbamoyl-L-alanine |

| Synonyms | L-N-Carbamylalanine; Ureidopropionic acid (specifically the |

| CAS Number | 21963-01-3 (L-isomer) Note: 77340-50-2 refers to the DL-racemate.[1] |

| Molecular Formula | C |

| Molecular Weight | 132.12 g/mol |

| SMILES | CNC(=O)N |

Physicochemical Properties[1][5]

-

Physical State: White crystalline powder.

-

Melting Point: 203–205 °C (with decomposition).[1]

-

Solubility: Soluble in water (polar); sparingly soluble in ethanol; insoluble in non-polar solvents (ether, hexane).[1]

-

Acidity (pKa): The carboxylic acid moiety has a pKa

3.6–3.8. The ureido group is weakly basic/neutral but can degrade under strong alkaline conditions. -

Optical Rotation: Specific rotation

is solvent-dependent.[1] In water, it is typically levorotatory (-).[1]

Synthesis & Production Strategies

The production of (2S)-2-(carbamoylamino)propanoic acid is achieved primarily through two routes: chemical carbamoylation and enzymatic hydrolysis.[1]

Chemical Synthesis (Standard Protocol)

This method utilizes the reaction between L-alanine and a cyanate salt (Potassium or Sodium Cyanate) to form the ureido linkage. This is a self-validating protocol due to the distinct solubility change upon acidification.

Reagents:

-

L-Alanine (99% purity)[1]

-

Potassium Cyanate (KCNO)[1]

-

Hydrochloric Acid (HCl, 6M)[1]

-

Ethanol (for recrystallization)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 0.1 mol of L-Alanine in 50 mL of distilled water in a round-bottom flask.

-

Carbamoylation: Add 0.12 mol of Potassium Cyanate (KCNO) to the solution.

-

Reaction: Heat the mixture to 60–70 °C for 2 hours with magnetic stirring. Causality: Heating ensures the nucleophilic attack of the amine on the isocyanate intermediate (formed from cyanate) proceeds to completion.

-

Work-up: Cool the solution to room temperature. Slowly add 6M HCl dropwise to adjust the pH to 2.0–2.5 .

-

Precipitation: The product, N-carbamoyl-L-alanine, will precipitate as the solution becomes acidic (protonation of the carboxylate reduces water solubility).[1]

-

Purification: Filter the white solid. Recrystallize from a water/ethanol mixture (1:1) to remove inorganic salts (KCl).

-

Validation: Verify purity via HPLC (see Section 3).

Enzymatic Synthesis (The Hydantoinase Process)

In industrial settings, this compound is an intermediate generated from L-5-methylhydantoin or DL-5-methylhydantoin .[1]

-

Enzyme: Hydantoinase (EC 3.5.2.[1]2) or Dihydropyrimidinase .[1]

-

Mechanism: Stereoselective ring opening of the hydantoin.

-

Note: Most hydantoinases are D-selective.[1] Producing the L-isomer requires a specific L-hydantoinase (e.g., from Arthrobacter sp. or Bacillus sp.) or the use of a non-selective hydantoinase coupled with an L-selective carbamoylase.[1]

Analytical Characterization

Accurate quantification is essential for monitoring the conversion of hydantoins or the degradation of the carbamoyl group.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore (phenyl group), standard UV detection at 254 nm is insensitive.[1]

Methodology:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) / Methanol (95:5 v/v). Causality: Low pH suppresses ionization of the carboxylic acid, increasing retention on the hydrophobic stationary phase.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 210 nm (amide bond absorption).

-

Retention Time: N-carbamoyl-L-alanine typically elutes between the solvent front and L-alanine.[1]

Colorimetric Determination (Takahashi Method)

For rapid screening without HPLC, the Ehrlich Reagent method is authoritative for ureido compounds.

-

Reagent A: 0.5 g p-dimethylaminobenzaldehyde (p-DMAB) in 10 mL concentrated HCl + 90 mL ethanol.

-

Procedure: Mix 1 mL of sample with 2 mL of Reagent A.

-

Incubation: 10 minutes at room temperature.

-

Observation: Development of a Yellow/Orange color indicates the presence of the ureido (-NH-CO-NH2) group.

-

Quantification: Measure absorbance at 420 nm .

Biological & Metabolic Context[1][6][7]

(2S)-2-(carbamoylamino)propanoic acid is not just a synthetic intermediate; it is a substrate for N-carbamoyl-L-amino acid hydrolase (L-Carbamoylase, EC 3.5.1.87).[1] This enzyme catalyzes the final step in the production of L-alanine from hydantoins, releasing ammonia and carbon dioxide.

Pathway Visualization

The following diagram illustrates the "Hydantoinase Process," highlighting the role of N-carbamoyl-L-alanine as the pivotal intermediate.[1][3]

Figure 1: The enzymatic cascade converting 5-methylhydantoin to L-Alanine via the N-carbamoyl intermediate.[1][3]

References

-

Ogawa, J., & Shimizu, S. (1997).[1] Microbial enzymes: New industrial applications. Trends in Biotechnology , 17(1), 13-20.[1] Link

-

Takahashi, T. (1966).[1][4] An improved colorimetric determination of amino acids with the use of ninhydrin and Ehrlich reagent. Analytical Biochemistry , 14(1), 71-77.[1][4] Link[1]

-

Altenbuchner, J., et al. (2001).[1] Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology , 12(6), 559-563.[1] Link[1]

-

PubChem Database. (2025).[1] 2-(Carbamoylamino)propanoic acid (Compound Summary). National Center for Biotechnology Information. Link[1]

-

Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley. (Standard reference for physical properties of amino acid derivatives).

The Enigmatic Presence of (2S)-2-(Carbamoylamino)propanoic Acid in Mammalian Tissues: A Technical Guide

Abstract

(2S)-2-(carbamoylamino)propanoic acid, more commonly known as N-carbamoyl-L-alanine, is a molecule that has garnered increasing interest within the scientific community. While not a classical component of major metabolic pathways, its appearance in mammalian systems, particularly under specific pathological conditions, suggests a deeper significance. This technical guide provides an in-depth exploration of the current understanding of N-carbamoyl-L-alanine's natural occurrence in mammalian tissues. It is intended for researchers, scientists, and drug development professionals seeking to unravel the biosynthesis, physiological relevance, and analytical challenges associated with this intriguing molecule. We will delve into its putative metabolic origins, its connection to critical physiological processes such as the urea cycle, and present state-of-the-art methodologies for its detection and quantification.

Introduction: Unveiling a Metabolic Aberration or a Functional Player?

The landscape of mammalian metabolism is a complex and intricately regulated network. While the roles of canonical amino acids are well-established, the presence and function of their modified counterparts often remain enigmatic. N-carbamoyl-L-alanine is one such molecule. Its detection in biological fluids, particularly in the context of inherited metabolic disorders, has prompted a critical question: is it merely a metabolic byproduct of enzymatic promiscuity or a molecule with a yet-to-be-defined physiological role?

This guide will navigate the existing scientific literature to provide a comprehensive overview of N-carbamoyl-L-alanine. We will explore the compelling evidence linking its formation to the "spillover" of a key metabolic intermediate, carbamoyl phosphate, and discuss the potential enzymatic machinery involved in its synthesis and degradation. Furthermore, we will address the analytical hurdles in accurately identifying and quantifying this molecule in complex biological matrices and present robust methodological frameworks to overcome these challenges.

The Biosynthetic Nexus: A Tale of Carbamoyl Phosphate Spillover

The primary hypothesis for the endogenous formation of N-carbamoyl-L-alanine in mammalian tissues centers around the availability of carbamoyl phosphate. This high-energy intermediate is a critical substrate in two major metabolic pathways: the urea cycle in the mitochondria and pyrimidine biosynthesis in the cytosol.

The Urea Cycle and Carbamoyl Phosphate Synthetase I (CPS I)

The urea cycle is the primary pathway for the detoxification of ammonia in the liver. The first and rate-limiting step of this cycle is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS I).[1][2] This reaction requires N-acetylglutamate as an allosteric activator.[1]

Pyrimidine Biosynthesis and Carbamoyl Phosphate Synthetase II (CPS II)

In the cytosol, Carbamoyl Phosphate Synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine and bicarbonate. This carbamoyl phosphate is then channeled into the de novo synthesis of pyrimidine nucleotides.[3]

The "Spillover" Hypothesis in Urea Cycle Disorders

In several inherited urea cycle disorders (UCDs), a deficiency in one of the downstream enzymes of the cycle leads to an accumulation of carbamoyl phosphate in the mitochondria.[1][4] This excess carbamoyl phosphate can then "spill over" into the cytosol and potentially react with other available nucleophiles, including the amino group of L-alanine, to form N-carbamoyl-L-alanine. This hypothesis is strongly supported by the observation of increased urinary excretion of N-carbamoyl-β-alanine and N-carbamoylaspartate in patients with deficiencies in ornithine transcarbamylase, argininosuccinate synthetase, and argininosuccinate lyase.[5] It is highly plausible that L-alanine undergoes a similar carbamoylation reaction under these conditions.

Figure 1: Hypothetical biosynthesis of N-carbamoyl-L-alanine via carbamoyl phosphate spillover.

Putative Catabolism: The Role of Amidohydrolases

Just as its synthesis is not fully elucidated, the catabolic pathway of N-carbamoyl-L-alanine in mammalian tissues is also an area of active investigation. However, clues can be drawn from the metabolism of a structurally similar compound, N-carbamoyl-β-alanine.

The enzyme N-carbamoyl-β-alanine amidohydrolase (also known as β-ureidopropionase) has been identified and characterized in rat liver and kidney.[6] This enzyme catalyzes the hydrolysis of N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide. It is plausible that this enzyme, or another amidohydrolase with broader substrate specificity, is responsible for the degradation of N-carbamoyl-L-alanine. Supporting this hypothesis, a bacterial N-carbamoyl-β-alanine amidohydrolase has been shown to hydrolyze N-carbamoyl-α-amino acids.[7][8]

Physiological and Pathophysiological Significance

The primary context in which N-carbamoyl-L-alanine has been observed is in the urine of patients with UCDs.[5] In this setting, its presence is considered a biomarker of carbamoyl phosphate accumulation.

Beyond its role as a biomarker, there is emerging, albeit preclinical, evidence that N-carbamoylated amino acids may have other biological activities. For instance, N-carbamoyl alanine has been investigated as a selective inhibitor of Peroxiredoxin-2 (PRDX2), an enzyme involved in antioxidant defense, suggesting a potential role in cancer therapy. While this research used an exogenous form of the compound, it raises the intriguing possibility that endogenous N-carbamoyl-L-alanine, if present at sufficient concentrations, could modulate cellular redox signaling.

Methodologies for Detection and Quantification

The accurate detection and quantification of N-carbamoyl-L-alanine in complex biological matrices such as plasma, urine, and tissue homogenates present significant analytical challenges. These challenges stem from its low endogenous concentrations in healthy individuals, its polarity, and the presence of numerous isomeric and isobaric compounds. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[9][10][11][12]

Sample Preparation

A robust sample preparation protocol is critical for removing interfering substances and enriching the analyte of interest.

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins. | Simple, fast, and inexpensive. | May not remove all interfering substances; potential for analyte loss through co-precipitation. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | High selectivity and concentration factor. | More time-consuming and expensive than protein precipitation. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing lipids and other non-polar interferences. | Can be labor-intensive and may use hazardous organic solvents. |

Chromatographic Separation

Effective chromatographic separation is essential to resolve N-carbamoyl-L-alanine from other closely related compounds.

Table 2: Chromatographic Approaches for Amino Acid Analysis

| Column Chemistry | Separation Principle | Suitability for N-Carbamoyl-L-Alanine |

| Reversed-Phase (C18) | Partitioning based on hydrophobicity. | Limited retention for polar compounds like N-carbamoyl-L-alanine without derivatization or ion-pairing agents. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content. | Well-suited for retaining and separating polar compounds. |

| Ion-Exchange Chromatography | Separation based on the charge of the analyte. | Can provide excellent selectivity for charged molecules. |

| Mixed-Mode Chromatography | Combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange) on a single column. | Offers enhanced selectivity and retention for a wide range of analytes.[9] |

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for the confident identification and quantification of N-carbamoyl-L-alanine.

Figure 2: A typical workflow for the LC-MS/MS analysis of N-carbamoyl-L-alanine.

Experimental Protocol: Quantification of N-Carbamoyl-L-Alanine in Plasma by LC-MS/MS

This protocol provides a general framework that should be optimized and validated for specific instrumentation and applications.

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of N-carbamoyl-L-alanine in a suitable solvent (e.g., water or methanol).

-

Prepare a stock solution of a stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N₂-N-carbamoyl-L-alanine).

-

Serially dilute the stock solutions to create a calibration curve and quality control samples in a surrogate matrix (e.g., charcoal-stripped plasma).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A HILIC or mixed-mode column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high organic to high aqueous to ensure retention and elution of the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-carbamoyl-L-alanine and its internal standard should be optimized.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of N-carbamoyl-L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Future Directions and Unanswered Questions

The study of N-carbamoyl-L-alanine in mammalian systems is still in its nascent stages. Several key questions remain to be answered:

-

What is the basal concentration of N-carbamoyl-L-alanine in various healthy mammalian tissues? Establishing a baseline is crucial for understanding its potential physiological fluctuations.

-

Is there a specific enzyme responsible for the synthesis of N-carbamoyl-L-alanine in vivo, or is it solely a product of non-enzymatic carbamoylation?

-

Does N-carbamoyl-L-alanine have any undiscovered physiological roles beyond being a biomarker for UCDs?

-

Could fluctuations in N-carbamoyl-L-alanine levels be indicative of other metabolic dysregulations beyond the urea cycle?

Answering these questions will require the development of highly sensitive and specific analytical methods, as well as the use of advanced metabolomic and proteomic approaches.

Conclusion

(2S)-2-(carbamoylamino)propanoic acid, or N-carbamoyl-L-alanine, represents a fascinating intersection of amino acid metabolism and nitrogen homeostasis. While its presence in mammalian tissues appears to be closely tied to the metabolic state of the urea cycle, particularly in pathological conditions, the full extent of its biological significance is yet to be uncovered. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this enigmatic molecule. As analytical technologies continue to advance, we can anticipate a deeper understanding of the subtle yet potentially important roles of such modified amino acids in health and disease.

References

- [Placeholder for future reference popul

-

Oberholzer, V. G., & Palmer, T. (1976). Increased excretion of N-carbamoyl compounds in patients with urea cycle defects. Clinica Chimica Acta, 68(1), 73–78. [Link]

- [Placeholder for future reference popul

- [Placeholder for future reference popul

- [Placeholder for future reference popul

-

Cleveland Clinic. (2022, July 11). Urea Cycle Disorder Types: Symptoms & Causes. [Link]

- Brenda, L. (n.d.). Urea Cycle Disorders. In Rudolph's Pediatrics, 24th ed.

- G2M. (n.d.). Urea Cycle Disorders.

- [Placeholder for future reference popul

-

Matthews, M. M., & Traut, T. W. (1987). Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. The Journal of Biological Chemistry, 262(15), 7232–7237. [Link]

- [Placeholder for future reference popul

-

Gui, L., & Li, L. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. International Journal of Molecular Sciences, 19(6), 1774. [Link]

- [Placeholder for future reference popul

- [Placeholder for future reference popul

- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

-

O'Neill, M. J., et al. (2009). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology, 75(15), 4965-4973. [Link]

- [Placeholder for future reference popul

- [Placeholder for future reference popul

- [Placeholder for future reference popul

-

Liu, A., et al. (2018). Recent Trends in Analytical Methods for the Determination of Amino Acids in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis, 147, 12-25. [Link]

-

Martínez-Rodríguez, S., et al. (2008). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology, 74(23), 7219-7226. [Link]

- [Placeholder for future reference popul

- [Placeholder for future reference popul

-

Gałęzowska, G., & Gan, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Amino Acids, 53(7), 993–1009. [Link]

- [Placeholder for future reference popul

- [Placeholder for future reference popul

-

Shymanska, K., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(24), 9005. [Link]

Sources

- 1. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 2. filiere-g2m.fr [filiere-g2m.fr]

- 3. mdpi.com [mdpi.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples | MDPI [mdpi.com]

Biocatalytic Dynamics of (2S)-2-(Carbamoylamino)propanoic Acid: A Literature Review of Enzyme Interactions

Target Audience: Researchers, biochemists, and drug development professionals. Perspective: Senior Application Scientist

Chemical Identity & Biological Significance

(2S)-2-(carbamoylamino)propanoic acid, universally referred to in biocatalysis as N-carbamoyl-L-alanine , is a non-canonical amino acid derivative[1]. Structurally, it is characterized by a carbamoyl group (-CONH₂) covalently linked to the

Mechanistic Enzymology: L-Carbamoylase (EC 3.5.1.87)

The primary enzymatic interactor for N-carbamoyl-L-alanine is L-N-carbamoylase (N-carbamoyl-L-amino acid amidohydrolase, EC 3.5.1.87)[2]. This enzyme exhibits strict stereospecificity, exclusively cleaving the amide bond of L-enantiomers to yield L-alanine, ammonium (NH₄⁺), and carbon dioxide (CO₂)[2].

Structural & Causality Insights: L-carbamoylases belong to the peptidase M20/M25/M40 structural family and function as homodimers[3]. The active site architecture strictly requires a dinuclear metal center—typically Co²⁺, Ni²⁺, or Mn²⁺[4]. Why is this metal center critical? The transition metals act as Lewis acids. They coordinate and polarize a catalytic water molecule within the active site, significantly increasing its nucleophilicity. This allows the water molecule to execute a nucleophilic attack on the highly stable carbamoyl carbon, initiating the cleavage of the amide bond[3]. Without this metal coordination, the enzyme exists as an inactive apoenzyme.

Promiscuous Enzyme Interactions: -Ureidopropionase

While L-carbamoylase is the canonical interactor, N-carbamoyl-L-alanine is also recognized by certain promiscuous

Unlike mammalian

Quantitative Kinetic Data

To understand the thermodynamic preference of the promiscuous P. putida

| Enzyme Source | Substrate | Specificity | ||

| P. putida IFO 12996 | N-carbamoyl-L-alanine | 1.56 | 1.00 | Promiscuous |

| P. putida IFO 12996 | 3.74 | 4.12 | Native | |

| P. putida IFO 12996 | N-carbamoylglycine | 0.68 | 0.09 | Promiscuous |

| P. putida IFO 12996 | N-carbamoyl-L-serine | 75.10 | 3.78 | Promiscuous |

Table 1: Kinetic parameters of P. putida

Industrial Application: The Double-Racemase Hydantoinase Process

In industrial biocatalysis, N-carbamoyl-L-alanine is the penultimate intermediate in the Double-Racemase Hydantoinase Process [5]. This multienzymatic cascade is engineered to convert cheap, racemic 5-methylhydantoin into high-value, optically pure L-alanine[6].

The Causality of Cascade Design: Spontaneous chemical racemization of hydantoins is thermodynamically limited under mild physiological conditions[5]. If only a stereospecific hydantoinase is used, 50% of the starting material (the D-enantiomer) becomes a dead-end waste product. By integrating a hydantoin racemase and a carbamoyl racemase (often an N-succinyl-amino acid racemase), the system continuously funnels the D-enantiomers back into the L-pathway[5]. This dynamic kinetic resolution prevents intermediate accumulation, pushing the theoretical yield of L-alanine toward 100%[5].

Fig 1: The Double-Racemase Hydantoinase Process for L-Alanine production.

Self-Validating Experimental Protocols

As a standard of trustworthiness, experimental workflows must be designed with built-in validation mechanisms. Below are the field-proven methodologies for characterizing and utilizing these enzyme interactions.

Protocol A: L-Carbamoylase Kinetic Assay

This protocol establishes the

-

Apoenzyme Reactivation (Pre-incubation):

-

Action: Pre-incubate 5 µM of purified L-carbamoylase with 1 mM CoCl₂ in 0.1 M sodium phosphate buffer (pH 7.5) for 1 hour at 4°C.

-

Causality: Recombinant purification frequently strips the M20 family dinuclear metal center. Co²⁺ supplementation ensures uniform holoenzyme formation prior to the assay[3].

-

Validation Check: Run a parallel negative control pre-incubated with 10 mM EDTA to establish a metal-free baseline. Activity should be zero.

-

-

Substrate Hydrolysis:

-

Action: Initiate the reaction by adding 10 mM N-carbamoyl-L-alanine. Incubate at 50°C.

-

Causality: 50°C provides the optimal thermodynamic collision frequency for thermophilic variants (e.g., from Geobacillus), while 10 mM ensures saturating conditions (

)[3].

-

-

Reaction Quenching:

-

Action: At 5, 10, and 15-minute intervals, extract 75 µL aliquots and immediately mix with 675 µL of 1% H₃PO₄.

-

Causality: Phosphoric acid rapidly drops the pH below the enzyme's active range, instantly denaturing the protein to freeze the kinetic state[3].

-

Validation Check: Centrifuge the quenched mixture at 10,000 x g; a visible protein pellet confirms successful denaturation.

-

-

HPLC Quantification:

-

Action: Analyze the supernatant via HPLC to quantify L-alanine release.

-

Validation Check: Perform a mass balance calculation. The molar sum of residual N-carbamoyl-L-alanine and produced L-alanine must equal the initial 10 mM substrate input.

-

Fig 2: Self-validating kinetic assay workflow for L-carbamoylase activity.

Protocol B: Immobilized Double-Racemase Bioconversion

-

Enzyme Co-Immobilization:

-

Action: Covalently immobilize D,L-hydantoinase, hydantoin racemase, carbamoyl racemase, and L-carbamoylase onto epoxy-functionalized macroscopic beads.

-

Causality: Spatial confinement of the four enzymes reduces the diffusion distance of N-carbamoyl-L-alanine between active sites, minimizing transient intermediate accumulation and preventing substrate inhibition[5].

-

-

Continuous Bioconversion:

-

Action: Perfuse 50 mM D,L-5-methylhydantoin through the packed bed reactor at pH 8.0 and 60°C.

-

Causality: pH 8.0 represents the optimal intersection for the varied isoelectric points of the four enzymes, maintaining the correct ionization state of the carbamoyl group for nucleophilic attack[5].

-

References

The following sources were utilized to ground the mechanistic and procedural claims in this whitepaper. Links are provided for direct verification.

-

[1] PubChem. "2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409". National Institutes of Health. 1

-

[4] Ogawa, J., & Shimizu, S. (1994). "Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996". PubMed (Eur J Biochem). 4

-

[2] UniProt Consortium. "amaB - N-carbamoyl-L-amino acid amidohydrolase - Geobacillus stearothermophilus". UniProtKB.2

-

[3] Martínez-Rodríguez, S., et al. (2010). "Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member". PMC (Journal of Bacteriology). 3

-

[5] Martínez-Rodríguez, S., et al. (2017). "l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System". MDPI. 5

-

[6] Clemente-Jiménez, J. M., et al. (2020). "The Hydantoinase Process. General scheme on the different possibilities". ResearchGate. 6

Sources

- 1. 2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pKa Values and pH-Dependent Ionization States of (2S)-2-(carbamoylamino)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

(2S)-2-(carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine, is an amino acid derivative with significant implications in biochemical and pharmaceutical research. The ionization state of this molecule, governed by its acid dissociation constants (pKa values), is a critical determinant of its physicochemical properties, including solubility, membrane permeability, and interaction with biological targets.[1][2] This guide provides a comprehensive analysis of the ionizable groups within N-carbamoyl-L-alanine, discusses its predicted pKa values, and presents its pH-dependent ionization profile. Furthermore, it outlines detailed experimental and computational methodologies for pKa determination, offering researchers and drug development professionals a thorough framework for understanding and manipulating this molecule's behavior in aqueous environments.

Introduction to (2S)-2-(carbamoylamino)propanoic acid

Chemical Structure and Functional Groups

(2S)-2-(carbamoylamino)propanoic acid is a derivative of the proteinogenic amino acid L-alanine. Its structure is characterized by a central chiral carbon, a methyl side chain, a carboxylic acid group, and a carbamoyl (ureido) group attached to the alpha-nitrogen.

-

IUPAC Name: (2S)-2-(carbamoylamino)propanoic acid[3]

-

Molecular Formula: C4H8N2O3[3]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic functional group.

-

N-Carbamoyl (-NH-C(=O)-NH2): Also known as a ureido group, which possesses an acidic proton on the nitrogen adjacent to the chiral center.

-

Significance in Medicinal Chemistry and Drug Development

The ionization state of a drug molecule profoundly impacts its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] For N-carbamoyl-L-alanine and its derivatives, understanding the pKa values is crucial for:

-

Solubility and Formulation: The ionized form of a molecule is generally more water-soluble.[5] Controlling the pH of a formulation relative to the molecule's pKa is essential for developing stable, effective drug products, particularly for injectable solutions.[1]

-

Membrane Permeability: The non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes, a key factor in oral absorption.[2]

-

Drug-Receptor Interactions: Ionizable groups can form critical hydrogen bonds or electrostatic interactions within the binding sites of target proteins, influencing ligand potency and selectivity.[1]

The Ionizable Centers of (2S)-2-(carbamoylamino)propanoic acid

The structure of N-carbamoyl-L-alanine contains two primary acidic protons that are relevant within the physiological pH range.

The Carboxylic Acid Group (pKa1)

The carboxylic acid moiety is the most acidic functional group in the molecule. The pKa of the carboxylic acid in the parent amino acid, L-alanine, is approximately 2.34.[6] The presence of the electron-withdrawing carbamoyl group attached to the alpha-nitrogen is expected to increase the acidity (lower the pKa) of the carboxylic acid proton. A predicted pKa value for a similar compound, N-Carbamoyl-2-fluoro-b-alanine, is 2.30.[7]

The N-Carbamoyl (Ureido) Group (pKa2)

The proton on the nitrogen of the ureido group that is directly attached to the chiral carbon is also ionizable. Amides and related functional groups are generally very weak acids, with pKa values well outside the physiological range. However, the electronic environment of this specific N-H bond can influence its acidity. While no direct experimental value for N-carbamoyl-L-alanine is readily available in the cited literature, the pKa of the ureido proton is expected to be significantly higher than that of the carboxylic acid.

pKa Values and Ionization States

Tabulated Summary of Predicted pKa Values

Direct experimental pKa values for (2S)-2-(carbamoylamino)propanoic acid are not widely published. However, based on analogous structures and computational predictions, we can estimate the pKa values. For the structurally similar N-carbamoyl-beta-alanine, a predicted acidic pKa is 4.44.[8][9] Given the alpha-position of the carbamoyl group in the target molecule, we can anticipate a lower pKa for the carboxylic acid.

| Ionizable Group | Predicted pKa | Rationale |

| Carboxylic Acid (-COOH) | ~2.3 - 3.5 | Based on L-alanine (pKa 2.34) and the electron-withdrawing effect of the adjacent N-carbamoyl group.[6] |

| N-Carbamoyl (-NH-) | ~8.0 - 9.5 | Significantly less acidic than the carboxylic acid. The exact value is highly dependent on the local chemical environment. |

Note: These are estimated values. For definitive pKa determination, the experimental or advanced computational methods described in Section 4.0 are required.

pH-Dependent Ionization Profile

The ionization state of N-carbamoyl-L-alanine changes as a function of pH. The molecule will exist in three primary forms in an aqueous solution.

Caption: Predominant ionization states of N-carbamoyl-L-alanine across different pH ranges.

Methodologies for pKa Determination

Accurate pKa determination is essential for drug development and requires robust methodologies.[4] A combination of experimental and computational approaches often yields the most reliable results.[4]

Experimental Approach: Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining pKa values.[10][11] It involves the stepwise addition of a titrant (an acid or a base) to a solution of the analyte and measuring the resulting pH change.[10]

Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.[11]

-

Prepare an analyte solution of (2S)-2-(carbamoylamino)propanoic acid at a known concentration (e.g., 1-10 mM) in deionized water.[11][12]

-

To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl to the analyte solution.[11][12]

-

-

Calibration:

-

Titration Procedure:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.[13]

-

Immerse the calibrated pH electrode into the solution.[11]

-

Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of weak acids.[11][12]

-

Add small, precise aliquots of the 0.1 M NaOH titrant.[13]

-

Record the pH value after each addition, allowing the reading to stabilize.[11]

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point.[12][13] This is the midpoint of the buffer region on the titration curve.[12]

-

Alternatively, the equivalence point can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V) or the peak of the second derivative plot (Δ²pH/ΔV² vs. V).[14]

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Approach: In Silico pKa Prediction

Computational methods provide a rapid and cost-effective way to estimate pKa values, especially in the early stages of drug discovery.[4] These methods range from empirical approaches to more rigorous quantum mechanical calculations.

-

Empirical Methods: Software like PROPKA uses the chemical structure to predict pKa values based on the influence of different functional groups and the overall molecular environment.[15]

-

Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) for solvation can provide more accurate pKa predictions.[16][17] These calculations determine the Gibbs free energy difference between the protonated and deprotonated states of the molecule.[16] Machine learning models are also increasingly being used to predict pKa values with high accuracy.[18][19]

Implications for Research and Drug Development

The pKa values of (2S)-2-(carbamoylamino)propanoic acid directly influence its behavior in biological systems.

-

Impact on Solubility and Permeability: At physiological pH (around 7.4), the carboxylic acid group (pKa1 ~2.3-3.5) will be fully deprotonated (negatively charged).[20] The ionization state of the N-carbamoyl group (pKa2 ~8.0-9.5) will be close to a 50:50 ratio of neutral and deprotonated forms, depending on its precise pKa.[5] This balance between charged and uncharged species will dictate the molecule's aqueous solubility and its ability to partition into lipid membranes.[5]

-

Formulation Considerations: For intravenous formulations, the pH must be controlled to ensure the drug remains in its more soluble, ionized form to prevent precipitation.[1][5]

-

Receptor-Ligand Interactions: The ability of the carboxylate and the N-carbamoyl group to act as hydrogen bond donors or acceptors is pH-dependent. Optimizing these interactions requires a clear understanding of the predominant ionization state at the target site.[1]

Conclusion

(2S)-2-(carbamoylamino)propanoic acid possesses two key ionizable centers: a carboxylic acid group with an estimated pKa around 2.3-3.5 and an N-carbamoyl group with a higher estimated pKa. The precise determination of these values, through robust methods like potentiometric titration and supported by computational predictions, is fundamental. This knowledge allows researchers and drug development professionals to predict and control the molecule's physicochemical properties, ultimately enabling the rational design of more effective and safer therapeutic agents.

References

- The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs.

- What is pKa and how is it used in drug development?. (2023, December 13). Pion.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 1-13.

- pKa, Ionizable Drugs, And Pharmaceutical Discovery. (2024, February 7). Millennial Scientific.

- N-Carbamoyl-beta-alanine Properties. (2025, October 15). U.S. Environmental Protection Agency.

- Van der Veken, P., et al. (2009). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 2(3), 83-100.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. (2025, December 10). Dr.Oracle.

- N-L-alanyl-3-(((3-(aminocarbonyl)oxiranyl)carbonyl)amino)-L-alanine. (n.d.). PubChem.

- N-Carbamoyl-Alanine. (n.d.). PubChem.

- Sponer, J., et al. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Journal of Physical Chemistry B, 117(43), 13647-13660.

- Lee, D., et al. (2022). Prediction of protein pKa with representation learning. Chemical Science, 13(21), 6335-6345.

- Potentiometric Titration of an Unknown Weak Acid. (2008). East Stroudsburg University.

- Determination of Pka and Pi Values of Amino Acids Through Titration. (2020, January 6). Scribd.

- Experimental and theoretical pKa values for anionic amino acid derivatives. (n.d.). ResearchGate.

- N-carbamoyl-beta-alanine. (n.d.). PubChem.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.

- Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023, October 11). MPInat.

- beta-Alanine, N-carbamoyl-N-(3,4-dichlorobenzyl)-. (n.d.). PubChem.

- Predicting the amino group pKa of amino acids using machine learning- QSPR methods. (n.d.). Research Square.

- N-carbomethoxy-L-alanine. (n.d.). PubChem.

- An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. (n.d.). RSC Publishing.

- KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. (2024, November 11). bioRxiv.

- Modelling of the Dissociation Constant (pKa) of Amino Acids. (n.d.). MPG.PuRe.

- N-Carbamoyl-2-fluoro-b-alanine. (n.d.). ChemicalBook.

- Elucidating N-acyl amino acids as a model protoamphiphilic system. (2022). Communications Chemistry, 5, 147.

- Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. (n.d.). SpringerLink.

- The pKa in Organic Chemistry. (2022, February 19). Chemistry Steps.

- List of molecules and experimental pKa values used for Table 2. (n.d.). ResearchGate.

- CAS 462-88-4: N-Carbamoyl-β-alanine. (n.d.). CymitQuimica.

- A summary of the measured pK values of the ionizable groups in folded proteins. (2010). Protein Science, 19(6), 1107-1112.

- How To Use a pKa Table. (2010, September 29). Master Organic Chemistry.

- Acidity and Ionization States of Amino Acids. (2019, November 5). YouTube.

- pKa Values of Acids - Organic Chemistry. (2023, January 31). YouTube.

- Alanine. (n.d.). In Wikipedia.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. N-Carbamoyl-Alanine | C4H8N2O3 | CID 1535935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. droracle.ai [droracle.ai]

- 6. Alanine - Wikipedia [en.wikipedia.org]

- 7. N-Carbamoyl-2-fluoro-b-alanine CAS#: 5006-64-4 [m.chemicalbook.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. asdlib.org [asdlib.org]

- 14. scispace.com [scispace.com]

- 15. Prediction of protein pKa with representation learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. papers.ssrn.com [papers.ssrn.com]

- 19. KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Chemical Synthesis and Isolation of (2S)-2-(carbamoylamino)propanoic acid

Target Audience: Researchers, scientists, and drug development professionals. Molecule: (2S)-2-(carbamoylamino)propanoic acid (Synonym: N-carbamoyl-L-alanine)

Introduction & Mechanistic Rationale

(2S)-2-(carbamoylamino)propanoic acid is a highly versatile chiral building block. It serves as a critical intermediate in the synthesis of 5-substituted hydantoins[1], a standard substrate for characterizing N-carbamoyl-L-amino acid amidohydrolases in biocatalysis[2], and a key molecule in prebiotic chemistry models—specifically the Commeyras-Pascal pathway for cyanate-mediated peptide ligation[3].

The preparative synthesis of N-carbamoyl-L-alanine relies on the nucleophilic addition of the

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every experimental condition is grounded in the physicochemical properties of the reactants:

-

Alkaline Solubilization & Nucleophile Activation: L-Alanine naturally exists as a zwitterion in water. To activate the amine for nucleophilic attack, the pH must be adjusted to 7.5–8.0[3]. This partial deprotonation exposes the lone electron pair on the nitrogen, transforming it into an active nucleophile.

-

Electrophile Generation & pH Control: Potassium cyanate is introduced as the carbamoylating agent. A theoretical model of aqueous cyanate reactivity demonstrates that reaction efficiency is strictly pH-dependent[4]. If the solution is too acidic, cyanate rapidly hydrolyzes into ammonia and carbon dioxide. If it is too alkaline, competing side reactions degrade the yield. Maintaining a pH between 7.5 and 8.5 optimizes the reaction efficiency by balancing amine availability with cyanate stability[4].

-

Thermal Activation: The reaction is maintained at 60 °C. This provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack without triggering the excessive thermal degradation of the cyanate salt.

-

Acid-Driven Crystallization: The reaction initially yields the highly soluble potassium salt of N-carbamoyl-L-alanine. The addition of concentrated HCl lowers the pH to 2.0, fully protonating the carboxylate group. The resulting neutral molecule has significantly lower aqueous solubility, creating a self-validating system: the successful formation of the product is visually confirmed by its immediate precipitation and crystallization from the mother liquor[5].

Materials & Equipment

Table 1: Reagents and Equipment Requirements

| Category | Item | Specification / Role |

| Reagents | L-Alanine | 4.45 g (50 mmol, 1.0 eq) - Starting material |

| Potassium cyanate (KOCN) | 6.08 g (75 mmol, 1.5 eq) - Carbamoylating agent | |

| Potassium hydroxide (KOH) | 1 M aqueous solution - pH adjustment | |

| Hydrochloric acid (HCl) | Concentrated (~37%) - Acidification/Crystallization | |

| Deionized Water | Solvent | |

| Equipment | Round-bottom flask | 250 mL capacity |

| Heating mantle & Stirrer | With precise temperature control | |

| pH meter | Calibrated for pH 2.0 - 10.0 range | |

| Vacuum filtration setup | Buchner funnel and vacuum pump |

Step-by-Step Methodology

Phase 1: Preparation and pH Adjustment

-

Suspension: Add 4.45 g (50 mmol) of L-alanine to a 250 mL round-bottom flask containing 50 mL of deionized water. Insert a magnetic stir bar and begin moderate stirring.

-

Solubilization: Slowly add 1 M KOH dropwise while continuously monitoring the solution with a pH meter. Adjust the pH to exactly 8.0. Observation: The cloudy suspension will transition into a clear solution as the L-alanine is partially converted to its soluble potassium salt.

Phase 2: Cyanate Addition and Carbamoylation

-

Reagent Addition: Weigh out 6.08 g (75 mmol) of potassium cyanate. Add the solid KOCN to the stirring solution in small portions over a 10-minute period. Caution: Gradual addition prevents localized spikes in concentration that can lead to rapid cyanate hydrolysis.

-

Thermal Incubation: Equip the flask with a reflux condenser. Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours.

-

pH Maintenance: Check the pH every 45 minutes. If the pH drops below 7.5, add a few drops of 1 M KOH to restore it to the 7.5–8.0 range[3].

Phase 3: Acidification and Crystallization

-

Cooling: Remove the flask from the heat source and allow it to cool to ambient room temperature (approx. 20 °C).

-

Acidification: Place the flask in an ice-water bath. While stirring vigorously, add concentrated HCl dropwise until the pH reaches 2.0. Caution: Effervescence will occur due to the release of

from the decomposition of unreacted excess cyanate. -

Precipitation: Once pH 2.0 is reached, cease stirring. Leave the flask undisturbed in the ice bath (or transfer to a 4 °C refrigerator) for 3 hours to allow for complete crystallization of the product[5].

Phase 4: Product Isolation

-

Filtration: Collect the white crystalline precipitate via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 15 mL of ice-cold deionized water to remove residual potassium chloride and any traces of unreacted L-alanine.

-

Drying: Transfer the crystals to a vacuum desiccator containing anhydrous calcium chloride. Dry overnight under vacuum to yield the pure (2S)-2-(carbamoylamino)propanoic acid.

Quantitative Data & Analytical Parameters

Table 2: Expected Yield and Analytical Characterization

| Parameter | Expected Value | Notes |

| Molar Yield | 75% - 85% | Losses primarily occur during the cold-water wash step. |

| Physical State | White crystalline powder | Highly pure crystals form at pH 2.0. |

| Doublet corresponding to the methyl group. | ||

| Multiplet corresponding to the chiral alpha-carbon. | ||

| Exchangeable carbamoyl amine protons. | ||

| Exchangeable amide proton. | ||

| Carboxylic acid proton (often very broad). |

Reaction Workflow Diagram

Reaction workflow for the synthesis of (2S)-2-(carbamoylamino)propanoic acid from L-alanine.

References

-

Taillades, J., Beuzelin, I., Boiteau, L., & Commeyras, A. "A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids." Journal of the Chemical Society, Perkin Transactions 2, 2001. URL: [Link]

-

Verardo, G., Geatti, P., Pol, E., & Giumanini, A. G. "Rapid and Efficient Microwave-Assisted Synthesis of N-Carbamoyl-L-amino Acids." ResearchGate, 2025. URL: [Link]

-

Ogawa, J. "Microbial transformations of hydantoin-related compounds." Kyoto University Research Information Repository, 1995. URL: [Link]

Sources

HPLC method development for detecting (2S)-2-(carbamoylamino)propanoic acid

An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of (2S)-2-(carbamoylamino)propanoic acid

Introduction

(2S)-2-(carbamoylamino)propanoic acid is a chiral, polar, N-carbamoylated amino acid derivative. Its accurate and precise quantification is essential in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of drug products. The inherent chemical properties of this analyte—high polarity, chirality, and the absence of a significant UV chromophore—present a unique set of challenges for the development of a robust analytical method using High-Performance Liquid Chromatography (HPLC).[1][2][3]

This application note provides a comprehensive guide for researchers and drug development professionals to develop and validate a reliable HPLC method for (2S)-2-(carbamoylamino)propanoic acid. We will explore two primary analytical strategies: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) and an alternative approach involving pre-column derivatization for UV or Fluorescence detection. The causality behind each experimental choice is explained, grounding the protocols in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

Analyte Characterization and Strategic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

-

High Polarity: The presence of a carboxylic acid and a carbamoyl group makes the molecule highly soluble in aqueous media but results in poor retention on traditional reversed-phase columns (e.g., C18).[1][3] This necessitates the use of alternative chromatographic modes like HILIC or Mixed-Mode Chromatography (MMC) that are specifically designed for polar compounds.[7][8][9]

-

Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings, leading to very low UV absorbance.[1] This makes sensitive detection by standard UV-Vis detectors challenging. To overcome this, two main paths can be pursued: employing a universal detector like a mass spectrometer or introducing a chromophore/fluorophore through chemical derivatization.[10][11]

-

Chirality: The "(2S)" designation indicates a specific stereoisomer. While this guide focuses on quantifying the compound, if the separation from its (2R)-enantiomer is required (e.g., for purity testing or stereoselective metabolism studies), a chiral stationary phase (CSP) would be necessary.[12][13]

Based on this analysis, a logical workflow for method development can be designed.

Caption: Initial strategic decisions in method development.

Protocol 1: HILIC-MS Method for Direct Analysis